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Compound of Interest

Compound Name: 2-Ethylpentan-1-amine

Cat. No.: B14370156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a

potential building block in pharmaceutical development. The document details expected data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), supported by detailed experimental protocols.

Chemical Structure and Properties
IUPAC Name: 2-Ethylpentan-1-amine

Molecular Formula: C₇H₁₇N

Molecular Weight: 115.22 g/mol

CAS Number: 90831-93-9

Spectroscopic Data
The following sections present the anticipated spectroscopic data for 2-Ethylpentan-1-amine.

Due to the limited availability of experimentally recorded spectra for this specific compound, the

data is a combination of theoretical predictions, characteristic values for primary amines, and

data from structurally analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ (ethyl & pentyl) 0.8 - 1.0 Triplet (t) 6H

-CH₂- (pentyl chain) 1.2 - 1.6 Multiplet (m) 6H

-CH- (chiral center) 1.6 - 1.9 Multiplet (m) 1H

-CH₂-NH₂ 2.5 - 2.8 Doublet (d) 2H

-NH₂ 1.0 - 2.5 Broad Singlet (br s) 2H

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (δ, ppm)

-CH₃ (ethyl & pentyl) 10 - 15

-CH₂- (ethyl) 22 - 28

-CH₂- (pentyl) 28 - 35

-CH- (chiral center) 40 - 45

-CH₂-NH₂ 45 - 50

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented is based on typical values for primary amines and DFT-calculated frequencies.[1]

Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (asymmetric) ~3370 Medium

N-H Stretch (symmetric) ~3290 Medium

C-H Stretch (aliphatic) 2850 - 2960 Strong

N-H Bend (scissoring) 1590 - 1650 Medium

C-N Stretch 1050 - 1200 Medium-Weak

As an illustrative example, the IR spectrum of the structurally similar compound 3-

aminoheptane shows characteristic primary amine absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Fragmentation Pattern

The mass spectrum of 2-Ethylpentan-1-amine is expected to be dominated by alpha-

cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M⁺)

would be observed at m/z 115.

Major Expected Fragments

m/z Fragment Notes

115 [C₇H₁₇N]⁺ Molecular Ion

86 [M - C₂H₅]⁺ Loss of an ethyl radical

72 [M - C₃H₇]⁺ Loss of a propyl radical

30 [CH₂NH₂]⁺
Alpha-cleavage, often the base

peak
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The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a

base peak resulting from alpha-cleavage.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-Ethylpentan-1-amine in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition:

The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

A standard one-pulse sequence is used.

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

The spectrum is recorded on the same spectrometer, tuned to the ¹³C frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines

for each unique carbon.

A wider spectral width is required (e.g., 0-200 ppm).
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Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are necessary.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 2-Ethylpentan-1-amine between two clean, dry salt plates

(e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Data Acquisition (FT-IR):

Record a background spectrum of the empty sample compartment.

Place the sample holder with the salt plates in the spectrometer's beam path.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for separation and purification.

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Ethylpentan-1-amine.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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